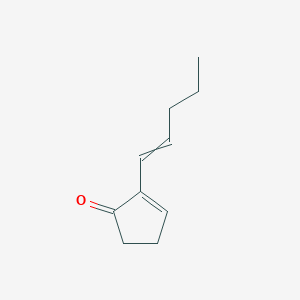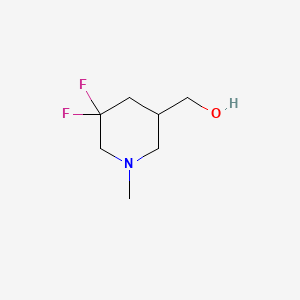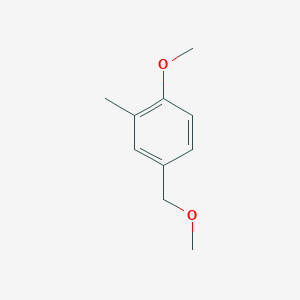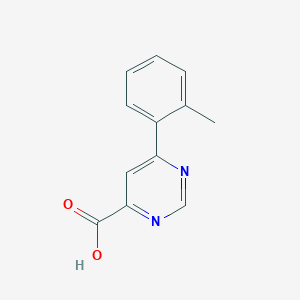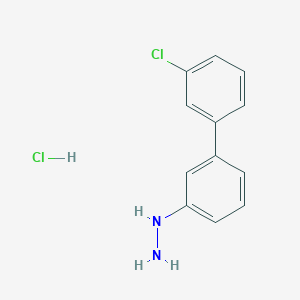
(3'-Chloro-biphenyl-3-yl)-hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a biphenyl structure with a chlorine atom at the 3’ position and a hydrazine group at the 3 position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3’-Chloro-biphenyl-3-ylamine.
Formation of Hydrazine Derivative: The amine is then reacted with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the hydrazine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Biphenyl-3’-chloro-acetic acid: Similar biphenyl structure with a carboxylic acid group instead of a hydrazine group.
3’-Chloro-biphenyl-3-ylamine: Precursor in the synthesis of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride with an amine group.
Uniqueness
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride is unique due to its hydrazine group, which imparts distinct reactivity and biological activity compared to other biphenyl derivatives. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H12Cl2N2 |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
[3-(3-chlorophenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C12H11ClN2.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)15-14;/h1-8,15H,14H2;1H |
InChI Key |
MGODZTSSYPHPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



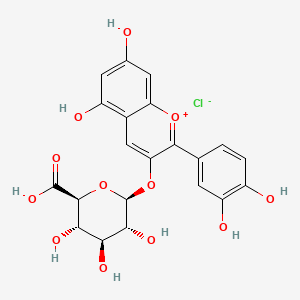
![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)
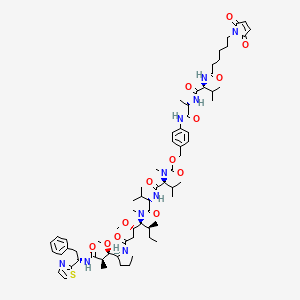
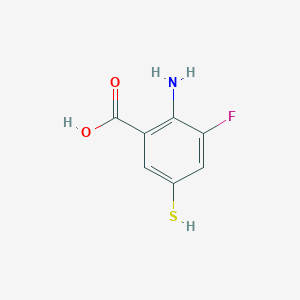
![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)
